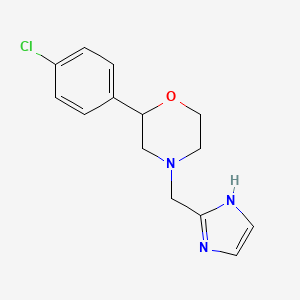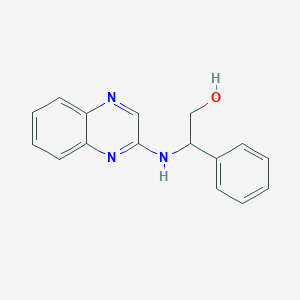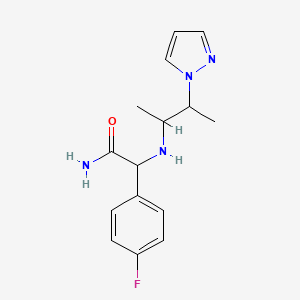
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as CMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine exerts its biological activities by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinases and topoisomerases. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as Candida albicans and Staphylococcus aureus. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells. In addition, 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to modulate the activity of neurotransmitters, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its wide range of biological activities. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit antifungal, antibacterial, antiviral, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore the structure-activity relationship of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, which may lead to the development of more potent and selective derivatives. Additionally, the use of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 4-chlorobenzaldehyde with morpholine and imidazole in the presence of a catalyst. The reaction yields 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine as a white powder with a melting point of 225-226°C.
Scientific Research Applications
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)13-9-18(7-8-19-13)10-14-16-5-6-17-14/h1-6,13H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBBHLSVOKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)